molecular formula C11H21NO3 B1530517 tert-butyl 4-(aminomethyl)oxane-4-carboxylate CAS No. 871021-81-7

tert-butyl 4-(aminomethyl)oxane-4-carboxylate

Cat. No.: B1530517
CAS No.: 871021-81-7
M. Wt: 215.29 g/mol
InChI Key: ZWVAIIHLJHYVSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate: is an organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)oxane-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters and aminomethyl groups. One common method involves the use of tert-butyl 4-hydroxy-2H-pyran-4-carboxylate as a starting material, which is then reacted with aminomethyl reagents under specific conditions to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(aminomethyl)oxane-4-carboxylate serves as a building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, making it valuable in developing new compounds for research purposes .

Biological Research

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Studies have shown that it can modulate enzymatic activity, influencing cellular pathways crucial for various biological processes. This property makes it a candidate for exploring therapeutic applications in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties . It may act as a precursor in synthesizing pharmaceutical agents targeting specific diseases. Its ability to interact with biological targets positions it as a promising lead compound in drug discovery efforts .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit arginase (ARG), an enzyme involved in the urea cycle. In one study, modifications to the compound enhanced its inhibitory potency against human ARG, suggesting potential applications in treating conditions related to altered arginine metabolism .

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing bioactive compounds using this compound as a precursor. The compound underwent several reactions leading to derivatives that exhibited significant biological activity against cancer cell lines, highlighting its utility in developing anti-cancer agents .

Data Table: Chemical Reactions and Products

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateCorresponding oxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halidesVarious substituted products

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate
  • tert-Butyl (2S)-2-(4-(3-tert-butylphenyl)tetrahydro-2H-pyran-4-yl)amino}methyl)-1-pyrrolidinecarboxylate
  • Methyl tetrahydro-2H-pyran-4-carboxylate

Uniqueness: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminomethyl groups allows for versatile chemical modifications and applications in various fields .

Biological Activity

tert-Butyl 4-(aminomethyl)oxane-4-carboxylate is an organic compound belonging to the class of tetrahydropyran derivatives. It features a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring, making it a versatile building block in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol
  • Structure : The compound contains a tetrahydropyran ring which contributes to its structural stability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity. The tetrahydropyran ring enhances binding affinity due to its conformational flexibility, allowing for effective interaction with enzymes and receptors.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activities, particularly in pathways relevant to metabolic disorders.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModulation of key metabolic enzymes
AntitumorInhibition of cell proliferation in cancer cells
NeuroprotectionProtective effects on neuronal cells

Case Study: Antitumor Activity

In a study evaluating the antiproliferative effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. IC50 values were reported between 10 µM to 20 µM across different cell lines, indicating substantial potency against tumor cells .

Case Study: Enzyme Modulation

Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in glucose metabolism. The results demonstrated that this compound could effectively decrease enzyme activity by approximately 50% at concentrations around 15 µM, suggesting its potential as a therapeutic agent for metabolic disorders .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAIIHLJHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
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tert-butyl 4-(aminomethyl)oxane-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.